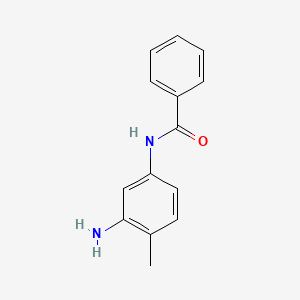

N-(3-amino-4-metilfenil)benzamida

Descripción general

Descripción

The compound "N-(3-amino-4-methylphenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological activity and potential applications in medicinal chemistry. Benzamide derivatives are characterized by the presence of an amide functional group attached to a benzene ring. These compounds often exhibit a range of biological activities and are of interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of benzamide derivatives can involve various starting materials and synthetic routes. For instance, the synthesis of N-substituted benzamides has been reported using different precursors and conditions. In one study, benzamide derivatives were synthesized using a non-steroidal anti-inflammatory drug as a starting material, highlighting the versatility of these compounds in drug chemistry . Another approach involved the synthesis of a carbon-14 labelled benzamide derivative, indicating the utility of these compounds in radiolabelling and imaging studies .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy. For example, the crystal structure of a related benzamide compound was determined using X-ray diffraction, revealing its crystallization in a triclinic system . Another study reported the characterization of benzamide derivatives by FTIR, 1H NMR, and 13C NMR, providing detailed information about the molecular structure .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions due to their functional groups. The reactivity of these compounds can be explored through theoretical calculations, such as density functional theory (DFT), which can predict the chemical reactivity and properties of the molecules . The synthesis of benzamide derivatives often involves the formation of amide bonds, which are key structural features that influence the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and stability, which are important for their potential applications. The electronic properties, such as HOMO and LUMO energies, can be calculated using DFT to understand the stability and reactivity of the compounds . Additionally, the antioxidant properties of benzamide derivatives can be determined using assays such as the DPPH free radical scavenging test, indicating their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Química Medicinal: Bloques de Construcción para Candidatos a Fármacos

N-(3-amino-4-metilfenil)benzamida: es un compuesto significativo en química medicinal, que sirve como un bloque de construcción crucial para muchos candidatos a fármacos . Su estructura permite modificaciones versátiles, lo que lo convierte en un intermedio valioso en la síntesis de una variedad de productos farmacéuticos. El grupo amino del compuesto se puede acilar selectivamente, lo que permite la creación de diversas estructuras moleculares adaptadas a objetivos terapéuticos específicos.

Tecnología de Microreactores: Síntesis Eficiente

El uso de la tecnología de microreactores para la síntesis continua de This compound representa un avance significativo en la producción química . Los microreactores ofrecen un control preciso de las condiciones de reacción, lo que lleva a mayores rendimientos y selectividad. Este método es particularmente beneficioso para producir este compuesto debido a la complejidad de su proceso de monoacilación selectiva.

Cinética de Reacción: Optimización de la Síntesis

Estudiar la cinética de reacción de la síntesis de This compound en un sistema de microflujo ha llevado al desarrollo de un modelo cinético que puede predecir con precisión la selectividad y las tasas de conversión . Este modelo es instrumental para optimizar las condiciones de reacción para lograr altos rendimientos, lo cual es crucial para la producción a gran escala.

Dinámica de Fluidos Computacional (CFD): Simulación de la Síntesis

Se han utilizado métodos de dinámica de fluidos computacional (CFD) para simular la síntesis de flujo de This compound . Las simulaciones de CFD ayudan a comprender el flujo de fluido y la dinámica de reacción dentro de los microreactores, lo cual es esencial para escalar el proceso de síntesis de niveles de laboratorio a niveles industriales.

Acilación Selectiva: Producción de Derivados

La acilación selectiva de This compound permite la producción de varios derivados . Este proceso es clave para desarrollar nuevos compuestos con posibles actividades farmacológicas. Al alterar los agentes acilantes y las condiciones de reacción, los químicos pueden sintetizar una amplia gama de moléculas para el descubrimiento de fármacos.

Materia Prima e Intermedio: Síntesis de Candidatos a Fármacos

Como materia prima e intermedio, This compound juega un papel fundamental en la síntesis de muchos candidatos a fármacos . Se utiliza a menudo en las primeras etapas del desarrollo de fármacos para crear moléculas complejas que pueden conducir a nuevos medicamentos.

Modelado Cinético: Desarrollo del Proceso

El modelado cinético basado en los parámetros de reacción intrínsecos de This compound ha facilitado el desarrollo de un proceso eficiente y práctico para su síntesis . Este enfoque garantiza que el método de producción sea rentable y escalable, satisfaciendo las demandas de la industria farmacéutica.

Investigación Farmacéutica: Desarrollo de Fármacos

En la investigación farmacéutica, This compound se utiliza ampliamente en el desarrollo de nuevos fármacos . Su versatilidad y reactividad lo convierten en un candidato ideal para crear una variedad de compuestos farmacológicamente activos, contribuyendo al avance de los tratamientos médicos.

Safety and Hazards

Direcciones Futuras

The future directions for the synthesis of N-(3-Amino-4-methylphenyl)benzamide involve the development of an efficient and practical process . The established kinetic model was used to optimize reaction conditions, as a result, N-(3-Amino-4-methylphenyl)benzamide was synthesized in the microreactor with a yield of 85.7% within 10 min .

Mecanismo De Acción

Target of Action

N-(3-Amino-4-methylphenyl)benzamide (1) is a crucial building block of many drug candidates . .

Mode of Action

The compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine (2) with benzoic anhydride (3) . The two amine groups in 2 are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, which makes the selective monoacylation process relatively complicated .

Biochemical Pathways

It is known that the compound is a crucial raw material and intermediate in the synthesis of many drug candidates .

Propiedades

IUPAC Name |

N-(3-amino-4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMYHZKZDMIROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360503 | |

| Record name | N-(3-amino-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221875-98-5 | |

| Record name | N-(3-amino-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-(3-Amino-4-methylphenyl)benzamide in pharmaceutical research?

A: N-(3-Amino-4-methylphenyl)benzamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds [, ]. While its direct biological activity might not be the primary focus, its structure serves as a scaffold for developing more complex molecules with potential therapeutic applications.

Q2: Can you describe the synthesis of N-(3-Amino-4-methylphenyl)benzamide using microreactor technology?

A: A study [] explored the continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide within a microreactor. This method offers advantages like enhanced heat and mass transfer, leading to improved reaction control and potentially higher yields compared to traditional batch processes. The research used computational fluid dynamics (CFD) to model and simulate the synthesis, optimizing reaction parameters such as temperature and residence time for maximized production.

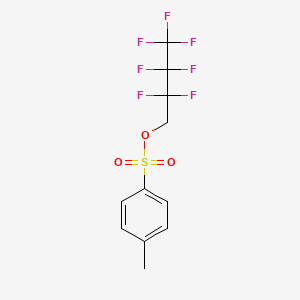

Q3: What is the role of the intermediate (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide in the synthesis of a specific pharmaceutical compound?

A: Research [] highlights the use of (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide as a key intermediate in a multi-step synthesis of (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024). This final compound, AN-024, likely possesses specific biological activities, though the research focuses on the synthetic route rather than its applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)

![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)